L-Tartaric acid

Description

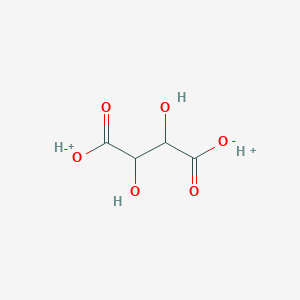

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJPZIEWOKRBE-JCYAYHJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O6, Array, H2C4H4O6 | |

| Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tartaric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tartaric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132517-61-4 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132517-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8023632 | |

| Record name | L-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Colourless or translucent crystalline solid or white crystalline powder, Solid; [Merck Index] Colorless or translucent odorless solid; [JECFA] White odorless crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER., colourless or translucent crystals, or a white, fine to granular crystaline powder which is odourless with an acid taste | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | L-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19086 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tartaric acid (+)-, (-)-, (+\/-)-, meso- | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/463/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Flash Point |

210 °C c.c. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

582 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble), soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 3 ml 95% alcohol (in ethanol) | |

| Record name | Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tartaric acid (+)-, (-)-, (+\/-)-, meso- | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/463/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Relative density (water = 1): 1.79 | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000015 [mmHg] | |

| Record name | L-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19086 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-69-4, 133-37-9 | |

| Record name | (+)-Tartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tartaric acid [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Tartaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09459 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tartaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-tartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TARTARIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J4Z8788N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TARTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4888I119H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Between 168 °C and 170 °C, 169 °C, 206 °C | |

| Record name | L(+)-TARTARIC ACID, TARTARIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000956 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Process Optimization for Dl Tartaric Acid

Traditional and Modern Synthesis Routes

The production of tartaric acid has historically been dominated by extraction from natural sources, primarily as a byproduct of the wine industry. atamanchemicals.comsciencemadness.org However, chemical synthesis methods have been developed to provide an alternative route independent of natural source availability and price fluctuations. sciencemadness.org

Extraction from Natural Sources (e.g., Wine By-products)

The primary natural source of tartaric acid is the residue from wine fermentation. atamanchemicals.com During winemaking, tartaric acid and its salts precipitate, forming crystalline deposits known as argols or wine lees. atamanchemicals.comatamanchemicals.com These by-products serve as the raw material for the extraction of L-(+)-tartaric acid, the naturally occurring isomer. atamanchemicals.com

The crude deposit from wine vats, known as tartar, is rich in potassium hydrogen tartrate (KHC₄H₄O₆), commonly called cream of tartar. chemicalbook.comrdd.edu.iq This salt constitutes about 80-90% of tartar. utm.md Potassium hydrogen tartrate is only slightly soluble in cold water but its solubility increases significantly in hot water, a property that is exploited for its purification. usda.gov The extraction process involves dissolving the crude tartar in hot water, followed by filtration and cooling to precipitate purified potassium hydrogen tartrate crystals. usda.gov

The purified potassium hydrogen tartrate is then converted to calcium tartrate (CaC₄H₄O₆). rdd.edu.iq This is typically achieved by reacting the potassium hydrogen tartrate with a calcium source, such as calcium carbonate or lime milk, which precipitates the less soluble calcium tartrate. atamanchemicals.combdmaee.net

The precipitated calcium tartrate is then treated with sulfuric acid (H₂SO₄). atamanchemicals.comrdd.edu.iq This acidification step results in the formation of tartaric acid and insoluble calcium sulfate (B86663) (CaSO₄), which is removed by filtration. atamanchemicals.comrdd.edu.iq The resulting solution of tartaric acid is then concentrated and crystallized to obtain the final product. bdmaee.net An alternative method involves treating wine waste with a potassium hydroxide (B78521) (KOH) solution, precipitating potassium tartrate, and then redissolving it with sulfuric acid. utm.md

The traditional extraction process for tartaric acid from winery waste has notable environmental impacts. A significant issue is the generation of large quantities of calcium sulfate as a solid waste byproduct. utm.md The process also consumes considerable amounts of water and energy. journals.ac.za Modern approaches aim to mitigate these environmental concerns. For instance, the use of cation exchange resins can recover tartaric acid from wine lees without generating calcium sulfate waste, offering a more environmentally friendly alternative. utm.md Studies have also explored the use of electrodialysis coupled with reverse osmosis to reduce water consumption and waste generation during tartaric stabilization processes in winemaking, which is related to the initial precipitation of tartrates. journals.ac.zaresearchgate.net The wastewater generated from traditional methods has a high organic load, contributing to its environmental footprint. mdpi.com

Chemical Synthesis Methods

Chemical synthesis provides an alternative pathway to produce tartaric acid, particularly the DL-racemic mixture, independent of the wine industry.

A primary chemical route for synthesizing DL-tartaric acid involves the oxidation of maleic acid or its anhydride (B1165640). sciencemadness.orgchemicalbook.com This process typically uses hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst. rdd.edu.iqgoogle.com

The reaction proceeds through the formation of an intermediate, cis-epoxysuccinic acid, which is subsequently hydrolyzed to yield Dthis compound. rdd.edu.iqgoogle.com Various catalysts have been investigated to improve the efficiency of this reaction, with tungsten-based catalysts like sodium tungstate (B81510) or tungstic acid being common choices. sciencemadness.orgrdd.edu.iqbdmaee.net

| Parameter | Condition | Outcome | Reference |

| **Reactant Ratio (Maleic Acid:H₂O₂) ** | 1.5 | Favorable for tartaric acid yield. | rdd.edu.iq |

| Catalyst | Sodium Tungstate | Effective for epoxidation. | rdd.edu.iq |

| Temperature | 70°C | Optimal for reaction. | rdd.edu.iqgychbjb.com |

| Catalyst | W/TiO₂ | Achieved up to 90% maleic anhydride conversion. | gychbjb.com |

Research has focused on optimizing reaction conditions such as temperature, reactant molar ratios, and catalyst concentration to maximize the yield and selectivity of Dthis compound. rdd.edu.iq For example, a study found favorable conditions to be a reactant molar ratio of maleic acid to hydrogen peroxide of 1.5, a temperature of 70°C, and the use of sodium tungstate as a catalyst. rdd.edu.iq Another approach utilized a nanoparticle W/TiO₂ catalyst for the oxidation of maleic anhydride, achieving a conversion of up to 90%. gychbjb.com The development of more efficient and environmentally benign catalysts, such as mesoporous molecular sieves, is an active area of research to reduce the environmental impact of chemical synthesis. google.com

Oxidation of Benzene (B151609) or Naphthalene (B1677914)

Dthis compound can also be synthesized through the oxidation of aromatic hydrocarbons like benzene or naphthalene. ziochemical.comniranbio.com This process first involves the oxidation of benzene or naphthalene to produce maleic acid and fumaric acid. niranbio.com These intermediates are then further oxidized, typically using hydrogen peroxide, to form Dthis compound. ziochemical.comniranbio.com While this method utilizes readily available feedstocks, it involves multiple steps. The initial oxidation of benzene to maleic anhydride is a highly exothermic reaction carried out in the gas phase over a catalyst, commonly vanadium-based. zbaqchem.com

Semi-synthetic and Biocatalytic Approaches

Combining chemical synthesis with biological transformations offers a "semi-synthetic" pathway to tartaric acid, aiming to leverage the high selectivity of enzymes. ziochemical.comniranbio.com

Enzymatic Catalysis via cis-Epoxysuccinate Hydrolase (CESH)

A key biocatalytic method involves the use of the enzyme cis-epoxysuccinate hydrolase (CESH). nih.gov This enzyme catalyzes the asymmetric hydrolysis of chemically synthesized cis-epoxysuccinic acid or its salts to produce enantiomerically pure L-(+)- or D-(-)-tartaric acid. nih.govgoogle.comzju.edu.cnnih.gov

Enantioselective Synthesis of L-(+)- and D-(-)-Tartaric Acid using Bacteria

The industrial application of CESH for enantioselective tartaric acid synthesis has been successfully achieved using whole bacterial cells. exactitudeconsultancy.comresearchgate.net This biotransformation method is considered simpler and more cost-effective than chemical synthesis routes, which often result in a racemic mixture and involve higher production costs. pmarketresearch.comchemicalbook.com The synthesis of L-(+)-tartaric acid using bacteria with CESH activity was one of the earliest applications of an epoxide hydrolase in industry. researchgate.netatamankimya.com

A wide variety of bacterial strains have been identified that exhibit CESH activity. Bacteria producing CESH[L] are found in both Gram-positive and Gram-negative genera, including Nocardia, Rhodococcus, and Klebsiella. researchgate.net For example, Nocardia tartaricans and Rhodococcus ruber M1 are known producers of CESH[L]. researchgate.net Conversely, all reported species with CESH[D] activity to date have been Gram-negative bacteria, such as those from the genera Achromobacter and Alcaligenes. researchgate.netutm.md

The selection of the bacterial strain is critical for production efficiency. For instance, Nocardia sp. SW 13-57 has been identified as a high-yield strain for CESH[L], achieving a molar conversion rate of over 90%. pmarketresearch.com Similarly, novel CESH[L] enzymes from strains like Klebsiella sp. BK-58 have shown good thermal and pH stability, making them promising candidates for industrial-scale production of L-(+)-tartaric acid. pmarketresearch.com

| Bacterial Genus | CESH Type | Produced Enantiomer |

| Nocardia | CESH[L] | L-(+)-Tartaric Acid |

| Corynebacterium | CESH[L] | L-(+)-Tartaric Acid |

| Rhizobium | CESH[L] | L-(+)-Tartaric Acid |

| Achromobacter | CESH[D] | D-(-)-Tartaric Acid |

| Alcaligenes | CESH[D] | D-(-)-Tartaric Acid |

| Bordetella | CESH[D] | D-(-)-Tartaric Acid |

Process Optimization for Industrial Application (e.g., Immobilization)

A significant challenge in the industrial use of CESH is the enzyme's low stability. exactitudeconsultancy.com Pure CESH is often unstable and sensitive to heat, making it unsuitable for robust industrial processes. researchgate.net To overcome this limitation, research has focused on process optimization, with a primary emphasis on the immobilization of whole bacterial cells or the enzymes themselves. exactitudeconsultancy.com

The development of recombinant CESH expressed in hosts like E. coli offers another avenue for process optimization. exactitudeconsultancy.com Recombinant enzymes can be produced in large quantities and their stability can be enhanced through protein engineering or by fusing them with stabilizing domains like carbohydrate-binding modules (CBMs). exactitudeconsultancy.com For instance, CESH[L] has been successfully immobilized on agarose (B213101) Ni-IDA and cellulose, leading to improved stability. exactitudeconsultancy.com

| Microorganism/Enzyme | Immobilization Carrier/Method | Benefit |

| Nocardia tartaricans | Gelatin beads | Enhanced stability and efficiency |

| Corynebacterium | κ-carrageenan | Optimized immobilization |

| Rhizobium sp. BK-20 | Sodium alginate | High enzyme activity and stability |

| Recombinant CESH[L] | Agarose Ni-IDA matrix | Improved thermostability and pH stability |

| CESH[L] fused with CBM | Cellulose | Improved stability |

Catalyst Development in Dthis compound Synthesis

Lewis Acid and Brønsted Acid Sites in Catalysis

In the chemical synthesis of Dthis compound, particularly from maleic anhydride, the development of effective catalysts is crucial. The catalytic activity is often linked to the presence and balance of Lewis acid and Brønsted acid sites on the catalyst surface. procurementresource.comacs.org Lewis acids can accept an electron pair, while Brønsted acids are proton donors. chemanalyst.com

In the synthesis process involving the epoxidation of maleic anhydride followed by hydrolysis, Lewis acid sites play a key role in activating hydrogen peroxide and the maleic anhydride itself. procurementresource.comatamanchemicals.com For example, in WO₃-ZrO₂ catalysts, oligomerized WOx species provide stable Lewis acid sites. procurementresource.com

Enhancement of Catalytic Activity through Doping and Modification

The performance of catalysts used in Dthis compound synthesis can be significantly improved through doping and structural modification. Doping involves introducing small amounts of other elements into the catalyst structure to alter its electronic properties and surface characteristics.

For instance, modifying a 7.5%WO₃-ZrO₂ catalyst with 5% SiO₂ increases the content of tetragonal ZrO₂ and the BET surface area. This promotes the formation of W–O–Zr(Si) bonds, which in turn reduces the aggregation of the active WOx species and enhances catalytic stability and activity. procurementresource.comatamanchemicals.com The modification leads to a catalyst rich in stable Lewis and Brønsted acid sites, which functions well under mild reaction conditions. procurementresource.com

Similarly, in other catalytic systems, doping with transition metals like cobalt and iron has been shown to enhance catalytic activity. Modification of hydrogen-type mordenite (B1173385) (HMOR) with a Dthis compound-complexed cobalt-iron bimetal improved the dispersion of the metals and created new Lewis acidic sites, leading to a significant boost in catalytic performance for dimethyl ether carbonylation. Doping can also increase the specific surface area and enhance the adsorption of reactants, creating more active centers for the catalytic reaction.

Yield Optimization and Cost Reduction in Dthis compound Production

Optimizing yield and reducing production costs are critical for the economic viability of Dthis compound synthesis. Traditional chemical synthesis methods are often associated with low product yields and high costs. Therefore, significant efforts are directed towards process optimization.

One approach to yield optimization in chemical synthesis is the careful selection of catalysts and reaction conditions. The use of a SiO₂-modified 7.5%WO₃-ZrO₂ catalyst, for example, has been shown to result in a higher Dthis compound yield compared to an unmodified 7.5%WO₃-ZrO₂ catalyst or a Na₂WO₄ catalyst. procurementresource.com Another method involves using mesoporous molecular sieves like W-MCM-41 as a catalyst, which allows the reaction to proceed with a lower concentration of hydrogen peroxide and can be recycled, thus reducing costs and environmental impact.

In enzymatic synthesis, yield can be improved by addressing substrate and product inhibition. A heterogeneous substrate system, combining sodium and calcium salts of cis-epoxysuccinate, was designed to enhance the catalytic efficiency of CESH, resulting in a twofold increase in efficiency compared to traditional bioconversion processes. An improved fermentation process using dipotassium (B57713) cis-epoxysuccinate instead of the disodium (B8443419) salt has been reported to increase the acid yield by 20-30% and the recovery rate from about 60% to 80%.

| Optimization Strategy | Method | Impact on Yield/Cost |

| Catalyst Improvement | Using SiO₂-modified WO₃-ZrO₂ catalyst | Higher Dthis compound yield. procurementresource.com |

| Catalyst Recycling | Employing recyclable mesoporous molecular sieves (W-MCM-41) | Reduces catalyst cost and environmental impact. |

| Substrate Engineering | Heterogeneous substrate system (Na/Ca salts) in enzymatic synthesis | Twofold increase in catalytic efficiency. |

| Process Modification | Using dipotassium cis-epoxysuccinate in fermentation | 20-30% increase in yield and higher recovery rate. |

| Alternative Feedstock | Electrochemical synthesis from glyoxylic or oxalic acid | Potential for cost-effective, sustainable production. acs.org |

Chirality, Stereoselective Processes, and Resolution of Dl Tartaric Acid

Chiral Recognition and Diastereomeric Salt Formation

Chiral recognition is the process by which a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. This principle is the foundation for the most common method of resolving DL-tartaric acid: the formation of diastereomeric salts. researchgate.net

The resolution of racemic Dthis compound is classically achieved by reacting it with an optically pure chiral base, referred to as a resolving agent. quora.comlibretexts.org This acid-base reaction converts the pair of enantiomers into a pair of diastereomeric salts.

(DL)-Tartaric Acid + 2 (D)-Base → (L)-Tartaric Acid · (D)-Base₂ + (D)-Tartaric Acid · (D)-Base₂ (Enantiomers)(Chiral Resolving Agent)(Diastereomers)

Unlike enantiomers, which have identical physical properties except for their interaction with polarized light, diastereomers possess different physical properties, including solubility, melting point, and boiling point. libretexts.org This difference is the key to their separation. The historical and pivotal example of this method was Louis Pasteur's resolution of racemic tartaric acid in 1853 using the naturally occurring chiral amines (+)-cinchotoxine and strychnine. researchgate.netwikipedia.org

Conversely, the enantiomers of tartaric acid and its derivatives, such as dibenzoyl-L-tartaric acid and O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA), are widely used as resolving agents to separate racemic mixtures of other compounds, particularly amines. chemicalbook.comnih.gov For instance, this compound has been successfully employed to resolve racemic pregabalin. acs.org

The effectiveness of a resolving agent is determined by several factors, including the stability of the diastereomeric salt formed, the difference in solubility between the two diastereomers, and the ease with which the resolving agent can be recovered after the separation. researchgate.net

| Resolving Agent | Type | Application |

|---|---|---|

| (+)-Cinchotoxine | Chiral Base (Alkaloid) | Used by Pasteur to resolve Dthis compound. wikipedia.org |

| Brucine | Chiral Base (Alkaloid) | A common resolving agent for acidic racemates. libretexts.orgwikipedia.org |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Base (Amine) | Used as a chiral counterion in the electrophoretic separation of Dthis compound. researchgate.net |

| This compound | Chiral Acid | Used to resolve racemic bases and other compounds like pregabalin. libretexts.orgacs.org |

| O,O'-Dibenzoyl-L-tartaric acid | Chiral Acid Derivative | Effective resolving agent for separating enantiomers of racemic mixtures like albuterol. chemicalbook.com |

The mechanism of chiral recognition in diastereomeric salt formation is a complex interplay of intermolecular forces within the crystal lattice. When a chiral resolving agent interacts with the two enantiomers of Dthis compound, it forms two distinct diastereomeric salts. The three-dimensional arrangement of these salts differs, leading to variations in how the molecules pack into a crystal.

This differential packing is governed by a combination of:

Ionic Interactions: The primary interaction is the acid-base salt formation between the carboxylic acid groups of tartaric acid and the basic functional group (e.g., an amine) of the resolving agent.

Hydrogen Bonding: The hydroxyl and carboxyl groups on tartaric acid provide multiple sites for hydrogen bonding. The specific network of hydrogen bonds will differ between the two diastereomers, influencing their lattice energy and stability.

Steric Hindrance: The spatial arrangement of the bulky groups on both the tartaric acid and the resolving agent can create steric clashes in one diastereomer's crystal lattice that are not present in the other, making it less stable and often more soluble.

In some advanced systems, chiral recognition can be achieved through other mechanisms. For example, chiral metal complexes can be used where the enantiomers of tartaric acid coordinate differently with the metal center. rsc.org Chiral supramolecular gels have also been developed that can selectively interact with one enantiomer of tartaric acid, leading to a visual change such as gel collapse. mdpi.com These methods highlight the diverse molecular strategies through which one chiral molecule can distinguish between the right- and left-handed forms of another.

Crystallization-Based Chiral Resolution Methods

Crystallization is the most industrially significant technique for separating the enantiomers of Dthis compound, primarily due to its scalability and cost-effectiveness. The methods rely on exploiting the different crystallization behaviors of enantiomers and diastereomers.

Spontaneous resolution, also known as preferential crystallization, is a phenomenon where a racemic mixture crystallizes from a solution as a physical mixture of separate enantiopure crystals of each enantiomer. wikipedia.org This process is relatively rare, occurring in only 5-10% of all racemates, which are known as conglomerates. wikipedia.org

The most famous example of this is Louis Pasteur's 1848 experiment where he observed that crystals of sodium ammonium (B1175870) tartrate, when crystallized from a solution below 27°C, formed two distinct, mirror-image crystal types (hemihedral crystals). wikipedia.org By manually sorting these crystals based on their morphology, he achieved the first-ever separation of enantiomers. This experiment was foundational to the discovery of molecular chirality. yu.edu The success of this method depends on the ability of the enantiomers to crystallize in separate, homochiral lattices rather than co-crystallizing into a single racemic compound lattice.

This is the most widely applied crystallization-based resolution method for Dthis compound. researchgate.net The process leverages the different solubilities of the diastereomeric salts formed with a chiral resolving agent, as described in section 3.1.1.

The general procedure involves the following steps:

Salt Formation: The racemic Dthis compound is dissolved in a suitable solvent and reacted with a sub-equimolar amount (often around 0.5 equivalents) of a single, pure enantiomer of a chiral base. researchgate.net

Fractional Crystallization: The solution is cooled or the solvent is partially evaporated, causing the less soluble of the two diastereomeric salts to preferentially crystallize and precipitate out of the solution. The difference in solubility between the two diastereomers is the critical factor for an efficient separation. acs.org

Separation: The precipitated crystals of the less soluble diastereomer are separated from the mother liquor (which is now enriched in the more soluble diastereomer) by filtration.

Regeneration: The pure enantiomer of tartaric acid is recovered from the separated diastereomeric salt by adding a strong acid, which protonates the tartrate, and a strong base to neutralize the resolving agent, allowing for its recovery and reuse. A similar process is applied to the mother liquor to recover the other enantiomer. libretexts.orglibretexts.org

| Racemic Compound | Resolving Agent | Key Finding | Reference |

|---|---|---|---|

| Pregabalin | This compound | A method was developed for the cooling crystallization of the (S)-pregabalin L-tartrate monohydrate diastereomeric salt, achieving yields of 43-50%. The difference in solubility allows for selective crystallization. | acs.org |

| Methamphetamine | (R,R)-Tartaric acid | Reaction in an aqueous solution produces the (R)-Methamphetamine·(R,R)-Tartaric acid diastereomeric salt, from which the (R)-enantiomer can be isolated with a high enantiomeric excess of 95%. | mdpi.com |

| dl-Serine | L-(+)-Tartaric acid | The solid-phase behavior of the diastereomeric salts was analyzed using phase diagrams to optimize the resolution process. | acs.org |

| Amlodipine | d-Tartaric acid | In a combined extraction-crystallization process, d-tartaric acid was used to precipitate the (S)-amlodipine salt with 90.7% enantiomeric excess and 48.8% yield. | nih.gov |

In some cases, particularly when the diastereomeric salts form a solid solution, a single crystallization step may result in only moderate enantiomeric enrichment. chemrxiv.org In such systems, a more advanced technique that combines crystallization with enantioselective dissolution can be employed for further purification.

This method leverages the kinetics of dissolution, where one diastereomer may dissolve faster than the other. The process typically involves:

Initial Crystallization: A standard diastereomeric salt crystallization is performed, yielding a crop of crystals with a moderate enantiomeric excess.

Enantioselective Dissolution: These enriched crystals are then suspended in a carefully chosen solvent. Due to differences in dissolution rates, the more soluble (and often, the undesired) diastereomer dissolves back into the solution more quickly than the less soluble (desired) diastereomer. chemrxiv.org

Enrichment: By stopping the process at an optimal time and filtering the remaining solids, a product with a significantly higher enantiomeric excess can be obtained.

This combined approach effectively uses both the thermodynamic differences in solubility for the initial crystallization and the kinetic differences in dissolution rates for the subsequent enrichment, providing a powerful tool for resolving challenging solid-solution systems. chemrxiv.org

Chromatographic Enantioseparation Techniques

Ligand Exchange Capillary Electrophoresis (LE-CE)

Ligand Exchange-Capillary Electrophoresis (LE-CE) has emerged as a highly effective method for the enantiomeric resolution of Dthis compound. This technique relies on the formation of transient diastereomeric complexes between the tartaric acid enantiomers and a chiral selector, which is typically a metal ion complexed with a chiral ligand, present in the background electrolyte (BGE). The differential stability and mobility of these diastereomeric complexes under an electric field enable their separation.

The choice of chiral selector is paramount in achieving successful enantioseparation in LE-CE. A variety of chiral selectors have been investigated for the resolution of Dthis compound, with metal complexes being particularly prominent.

Copper(II)-D-quinic acid is a widely utilized chiral selector for the direct chiral resolution of tartaric acid. In this system, Copper(II) acts as the central metal ion, and D-quinic acid serves as the chiral ligand. The enantioseparation is based on the differential stability of the ternary complexes formed between the Cu(II)-D-quinic acid complex and the D- and L-enantiomers of tartaric acid. The differing interaction strengths and mobilities of these diastereomeric complexes lead to their separation.

Another notable chiral selector is the Europium(III)-tetracycline (Eu3+-Tetracycline) complex . This system offers the advantage of luminescence detection, which can enhance sensitivity. The stereoselective analysis is achieved through the complexation of tartaric acid with the Eu3+-tetracycline complex. The differing stabilities of the complexes formed with the D- and L-isomers during the electrophoretic separation allow for their differentiation. Studies have shown that the complex with the L-isomer may be less stable and degrade during separation, leading to selective detection of the D-isomer.

The successful enantioseparation of Dthis compound by LE-CE is highly dependent on the careful optimization of several key experimental parameters. These factors influence the stability of the diastereomeric complexes, the electroosmotic flow (EOF), and ultimately, the resolution of the enantiomers.

Key parameters that are typically optimized include:

Concentration of the Chiral Selector: The concentration of both the metal ion and the chiral ligand in the background electrolyte directly impacts the extent of complex formation and, consequently, the separation efficiency.

pH of the Background Electrolyte: The pH of the BGE affects the charge of the analyte and the chiral selector, which in turn influences their electrophoretic mobility and the stability of the diastereomeric complexes.

Applied Voltage: The separation voltage affects the migration times and the efficiency of the separation. Higher voltages can lead to shorter analysis times but may also generate Joule heating, which can negatively impact resolution.

Temperature: Temperature control is crucial as it can affect the kinetics and thermodynamics of the complexation-decomplexation equilibrium, as well as the viscosity of the BGE and the EOF.

A dual central metal ion system, for instance, containing both Cu(II) and Al(III) ions in the background electrolyte, has been shown to enable the simultaneous enantioseparation of tartaric acid and other α-hydroxy acids.

| Parameter | Condition | Analyte | Chiral Selector | Resolution (Rs) |

| BGE Composition | 100 mM D-quinic acid, 10 mM Cu(II), 0.5 mM Al(III) | Dthis compound | Copper(II)-D-quinic acid | Baseline separation |

| Detection | Luminescence | D-Tartaric Acid | Eu3+-Tetracycline | Selective detection |

Interactive Data Table: LE-CE Separation Conditions for Dthis compound

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Derivatization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another powerful technique for the enantioseparation of Dthis compound. In this approach, the inherent chirality of the tartaric acid enantiomers is often exploited by converting them into diastereomers through a process called derivatization, which can then be separated on a standard achiral stationary phase. Alternatively, the underivatized enantiomers can be separated directly on a chiral stationary phase.

Pre-column derivatization involves reacting the tartaric acid enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess different physicochemical properties, allowing for their separation on a conventional achiral column, such as a C18 column. The choice of the CDA is critical and should result in stable diastereomers with sufficient differences in their chromatographic behavior.

For carboxylic acids like tartaric acid, various chiral derivatizing agents possessing an amino group can be employed. The reaction typically involves the formation of an amide bond between the carboxylic acid groups of tartaric acid and the amino group of the CDA. While specific derivatization strategies for tartaric acid are not extensively detailed in readily available literature, general principles for carboxylic acid derivatization can be applied. For instance, chiral amines are commonly used as reagents for the HPLC-MS enantioseparation of chiral carboxylic acids. The efficiency of such reagents is evaluated based on the ease of the tagging reaction, the chromatographic separation of the resulting diastereomers, and the detection sensitivity.

An alternative to derivatization is the direct separation of the enantiomers on a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad enantioselectivity. These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

An example of such a CSP is the Amylose-Tris(3-chloro-4-methylphenyl carbamate) column , commercially known as Chiralpak IF. While specific application data for the direct enantioseparation of Dthis compound on this particular column is limited in the reviewed literature, the general applicability of amylose-based CSPs for the separation of chiral acids is well-established. The separation mechanism involves the chiral grooves and cavities on the surface of the polysaccharide derivative, which selectively interact with the enantiomers of the analyte. The mobile phase composition, typically a mixture of a non-polar solvent like hexane and an alcohol modifier, plays a crucial role in modulating the retention and enantioselectivity.

| Chromatographic Mode | Stationary Phase | Mobile Phase | Detection | Application Note |

| Reversed-Phase HPLC | Achiral C18 | Gradient of organic solvent and aqueous buffer | UV/MS | Separation of diastereomeric derivatives of tartaric acid after pre-column derivatization with a chiral amine. |

| Normal-Phase HPLC | Amylose-Tris(3-chloro-4-methylphenyl carbamate) | Hexane/Alcohol | UV/Polarimeter | Direct enantioseparation of underivatized Dthis compound based on differential interactions with the chiral stationary phase. |

Interactive Data Table: RP-HPLC Strategies for Dthis compound Enantioseparation

Impact of Chirality on Crystal Habit and Packing

The chirality of tartaric acid fundamentally influences its crystallization behavior, affecting both the macroscopic crystal shape (habit) and the microscopic arrangement of molecules (packing). This principle was famously first observed by Louis Pasteur in 1848 when he manually separated the enantiomorphic crystals of sodium ammonium tartrate that formed from a solution of the racemic mixture below 27°C yu.edunih.govlibretexts.org. The racemic Dthis compound itself, a 1:1 mixture of L-(+)-tartaric acid and D-(-)-tartaric acid, crystallizes as a monohydrate racemic (MDL-) tartaric acid, C₄H₆O₆·H₂O ccsenet.orgresearchgate.net.

The crystal structures of the pure enantiomers and the racemic mixture exhibit distinct differences. L-tartaric and D-tartaric acids are enantiomers and thus have mirror-image crystal structures ccsenet.orgresearchgate.net. In contrast, the crystal of MDthis compound incorporates both L- and D- enantiomers in its lattice ccsenet.orgresearchgate.net. The molecular conformation also differs; molecules in the racemic crystal have a "trans-like" form researchgate.net.

These structural differences at the molecular level translate to observable variations in crystal habit. For instance, in protein crystallization, the chirality of the precipitant can determine the crystal form. When the protein thaumatin is crystallized, L-tartrate exclusively produces bipyramidal crystals. In contrast, D-tartrate yields prisms that grow into stubby crystals, and the racemic DL-tartrate mixture can produce bipyramids yu.edu. This demonstrates that the specific stereochemistry of tartaric acid directly interacts with other chiral molecules to dictate the final crystal morphology.

The packing efficiency and solubility also differ. Dthis compound has a lower solubility in water compared to the pure L- or D- enantiomers, which can lead to more rapid crystal growth from a solution containing both ccsenet.orgresearchgate.net.

Table 1: Crystal System Data for Tartaric Acid Stereoisomers

| Isomer | Formula | Crystal System | Space Group | Reference |

| L-(+)-Tartaric Acid | C₄H₆O₆ | Monoclinic | P2₁ | ccsenet.org |

| D-(-)-Tartaric Acid | C₄H₆O₆ | Monoclinic | P2₁ | ccsenet.org |

| Dthis compound (Monohydrate Racemic) | C₄H₆O₆·H₂O | Monoclinic | P2₁/c | ccsenet.orgresearchgate.net |

Stereoselective Synthesis Applications of Tartaric Acid and its Derivatives

Tartaric acid, being an inexpensive and readily available chiral molecule in both enantiomeric forms, is a cornerstone of asymmetric synthesis acs.orgmdpi.comresearchgate.net. Its derivatives are extensively used as chiral auxiliaries, ligands for catalysts, and as chiral building blocks for complex molecules acs.orgnih.govpatsnap.com. This allows chemists to control the stereochemical outcome of reactions, producing specific enantiomers of a desired product, which is crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological activities patsnap.comresearchgate.net.

Asymmetric Catalysis and Co-catalysts

Derivatives of tartaric acid are frequently employed to create chiral environments in catalytic processes, thereby inducing high stereoselectivity. They function as chiral ligands that coordinate to a metal center or as organocatalysts themselves acs.orgnih.gov.

One of the most notable examples is in the Sharpless asymmetric epoxidation, where diethyl tartrate (DET) or diisopropyl tartrate (DIPT) acts as a chiral ligand for a titanium catalyst patsnap.com. This system epoxidizes allylic alcohols to epoxides with very high enantioselectivity.

Tartaric acid-derived compounds, such as TADDOLs (α,α,α',α'-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol), are another class of privileged ligands and organocatalysts researchgate.netnih.gov. These can act as chiral H-bonding catalysts to activate substrates in a stereoselective manner nih.govscienceopen.com. Furthermore, tartrate derivatives have been used to develop asymmetric phase-transfer catalysts, which are effective for a variety of enantioselective transformations under mild conditions scienceopen.com.

Table 2: Examples of Tartaric Acid Derivatives in Asymmetric Catalysis

| Derivative/System | Catalyst Type | Application Example | Role of Tartaric Acid Derivative |

| Diisopropyl Tartrate (DIPT) | Chiral Ligand (with Ti(OiPr)₄) | Sharpless Asymmetric Epoxidation | Controls the facial selectivity of oxygen transfer to an allylic alcohol patsnap.com. |

| TADDOLs | Organocatalyst / Chiral Ligand | Diels-Alder Reactions, Michael Additions | Creates a chiral environment through hydrogen bonding or metal coordination nih.govscienceopen.com. |

| Tartrate-derived Quaternary Ammonium Salts | Phase-Transfer Catalyst (PTC) | α-alkylation of Glycine Schiff bases | Forms a chiral ion pair to guide the approach of the electrophile scienceopen.com. |

| Diethyl Tartrate (DET) | Chiral Auxiliary/Ligand | Asymmetric 1,3-Dipolar Cycloaddition | Coordinates with metal centers to control the stereochemistry of the cycloaddition researchgate.net. |

Synthesis of Bioactive and Complex Natural Compounds

The C4 backbone of tartaric acid, with its two fixed stereocenters, makes it an ideal starting material (a chiral building block) for the synthesis of complex molecules mdpi.comnih.gov. By incorporating tartaric acid or its derivatives, synthetic chemists can unambiguously set two adjacent stereocenters in a target molecule nih.gov. This strategy has been pivotal in the total synthesis and stereochemical assignment of numerous natural products.

For example, the 1,2-diol unit, a common feature in many bioactive molecules, can be directly sourced from tartaric acid nih.gov. This approach has been used in the synthesis of:

Sphingofungin F : A natural product where tartaric acid was used as a precursor to construct a key polyhydroxylated intermediate nih.gov.

(-)-Deacetylanisomycin : An antifungal agent whose synthesis was achieved stereoselectively using a nitrile derived from tartaric acid nih.gov.

PQ-8 : A cytotoxic polyacetylene where the epoxide functionality was constructed using (+)-diethyl-L-tartrate, enabling the synthesis of both possible enantiomers from the same starting material nih.gov.

The use of tartaric acid as a chiral synthon provides an efficient and cost-effective route to enantiomerically pure natural products, which are often available in only minute quantities from their natural sources nih.gov.

Chiral Auxiliaries in Organic Reactions

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed, having imparted its chirality to the product. Tartaric acid and its esters are widely used for this purpose nih.govpatsnap.com.

For instance, tartaric acid esters have been utilized as chiral auxiliaries in asymmetric 1,3-dipolar cycloaddition reactions and hetero Diels-Alder reactions researchgate.net. In these cases, the tartrate moiety is attached to one of the reactants, creating a chiral environment that influences the approach of the other reactant, leading to high diastereoselectivity and enantioselectivity researchgate.net.

In another application, this compound has been successfully used as a chiral auxiliary for the dynamic resolution of α-haloacyl compounds in nucleophilic substitution reactions . This method allows for the asymmetric synthesis of important heterocyclic structures like piperazin-2-ones and morpholin-2-ones with good stereoselectivity . The development of novel chiral auxiliaries from tartaric acid continues to be an active area of research, aiming to create practical and efficient methods for asymmetric synthesis researchgate.netthieme-connect.com.

Biological and Biochemical Research of Dl Tartaric Acid

Role in Metabolic Processes

DL-Tartaric acid, a racemic mixture of dextrorotatory and levorotatory tartaric acid, is recognized for its role as both a human xenobiotic metabolite and a plant metabolite. atamanchemicals.comchemicalbook.com Its metabolic fate and biological significance differ notably between these two kingdoms.

Human Xenobiotic Metabolite

Dthis compound is classified as a human xenobiotic metabolite, meaning it is a foreign substance that the human body metabolizes. ebi.ac.ukebi.ac.uk When ingested, a significant portion of tartaric acid is not absorbed systemically but is instead metabolized by bacteria residing in the gastrointestinal tract, primarily in the large intestine. hmdb.ca It is estimated that only about 15-20% of consumed tartaric acid is absorbed and subsequently excreted unchanged in the urine. hmdb.ca

The metabolism of tartaric acid is dependent on its stereoisomeric form. Studies in rats have indicated that the absorption of L(+)-tartaric acid is greater than that of the D(-)-enantiomer. nih.gov The racemic Dthis compound has been associated with potential adverse effects on the kidneys at high doses in animal studies, specifically obstructive nephropathy in rats. nih.gov In humans, the different stereoisomers also influence absorption, metabolism, excretion, and toxicity. researchgate.net While L(+)-tartaric acid is generally recognized as safe for consumption within acceptable daily intake levels, the DL-form is not considered acceptable by some regulatory bodies due to the potential for adverse effects. nih.gov

Table 1: Metabolic Fate of Tartaric Acid in Humans

| Aspect | Description | References |

|---|---|---|

| Classification | Human Xenobiotic Metabolite | ebi.ac.ukebi.ac.uk |

| Primary Metabolism Site | Gastrointestinal Tract (by gut bacteria) | hmdb.ca |

| Urinary Excretion (Unchanged) | Approximately 15-20% | hmdb.ca |

| Stereoisomer Influence | Absorption and metabolism vary between L(+), D(-), and DL- forms. | nih.govresearchgate.net |

| Potential Effects (DL-form) | Associated with kidney effects at high doses in animal studies. | nih.gov |

Plant Metabolite

Dthis compound is a naturally occurring organic acid found in a variety of plants. It is particularly abundant in grapes and tamarinds. atamanchemicals.com In the plant kingdom, tartaric acid is considered a "specialized primary metabolite," originating from carbohydrate metabolism but with a restricted distribution among plant species and no universally known function in primary metabolic pathways. wikipedia.org

The biosynthesis of tartaric acid in plants is understood to primarily originate from L-ascorbic acid (vitamin C). drugbank.com While the complete enzymatic pathway is still under investigation, it is proposed that ascorbic acid is catabolized to produce tartaric acid. This process involves several intermediate compounds. The accumulation of tartaric acid is a significant factor in the acidity of fruits like grapes, playing a crucial role in the quality and taste of products such as wine.

Interactions with Biological Systems

Recent research has begun to shed light on the interactions of Dthis compound with biological systems, particularly its influence on immune responses and inflammation.

Influence on Immune Responses and Inflammation

Studies suggest that tartaric acid may play a role in modulating immune responses, with some evidence pointing towards its potential to exacerbate inflammatory conditions. While some reports mention general anti-inflammatory and antioxidant properties that may support the immune system, more specific research indicates a more complex interaction. ebi.ac.ukwikipedia.orgdrugbank.comcir-safety.orgfrontiersin.org

Eosinophil Activation and Th2 Cytokine Response

A significant study investigating the effects of tartaric acid in a mouse model of colitis demonstrated that it can promote eosinophilic inflammation. chemicalbook.comnih.gov Eosinophils are a type of white blood cell involved in type 2 T helper cell (Th2) immune responses, which are often elevated in inflammatory and allergic conditions. chemicalbook.comnih.gov

The research found that administration of tartaric acid led to a dose-dependent increase in eosinophil activation markers. hmdb.canih.govresearchgate.net Furthermore, it was observed that tartaric acid enhanced the Th2 cytokine response, leading to increased levels of interleukins such as IL-4, IL-13, and IL-31. atamanchemicals.comchemicalbook.comnih.gov These cytokines are known to promote the development, survival, activation, and recruitment of eosinophils to inflamed tissues. Specifically, in the colitis model, tartaric acid treatment resulted in a marked increase in IL-13 levels, which is known to contribute to the pathology of such inflammatory conditions. The study also noted an elevation in the mRNA expression of IL-5Rα, a receptor for another key eosinophil-activating cytokine, IL-5. hmdb.ca

Table 2: Effects of Tartaric Acid on Immune Markers in a Mouse Model of Colitis

| Marker | Effect of Tartaric Acid Administration | References |

|---|---|---|

| Eosinophil Activation | Increased (dose-dependent) | hmdb.canih.govresearchgate.net |

| Th2 Cytokines (IL-4, IL-13, IL-31) | Increased | atamanchemicals.comchemicalbook.comnih.gov |

| IL-13 Levels | Markedly increased | |

| IL-5Rα mRNA Expression | Elevated | hmdb.ca |

Potential in Inflammatory and Eosinophil-Related Diseases

The findings that tartaric acid can enhance eosinophil activation and Th2 cytokine responses suggest its potential to worsen the severity of certain inflammatory and eosinophil-related diseases. atamanchemicals.comchemicalbook.comhmdb.canih.gov Conditions such as ulcerative colitis, a chronic inflammatory bowel disease, are characterized by excessive eosinophil infiltration and elevated Th2 cytokines, which contribute to mucosal inflammation and tissue damage. chemicalbook.comnih.gov

The research using the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice indicates that dietary tartaric acid could be a factor that influences the progression of such diseases by modulating gut immune responses. chemicalbook.comnih.gov The exacerbation of colitis in the presence of tartaric acid in this model highlights a potential link between the consumption of this organic acid and the severity of eosinophil-driven inflammation. chemicalbook.comnih.gov These findings underscore the importance of further research into the immunomodulatory properties of tartaric acid and its implications for individuals with inflammatory conditions characterized by eosinophilia.

Antimicrobial Properties

Dthis compound is generally considered to possess weak antimicrobial properties, particularly when compared to other organic acids. wikipedia.orgscienceofcooking.comnih.gov Research indicates that it is less effective at inactivating and inhibiting the growth of various microorganisms than acids such as acetic, citric, and lactic acid. nih.gov However, its utility as an antimicrobial agent appears to be significantly enhanced through chemical modification.

Studies have explored the synthesis of various derivatives of tartaric acid to improve its antimicrobial efficacy. atamanchemicals.compharmacompass.com For instance, newly synthesized complex salts and imides of tartaric acid have demonstrated notable antibacterial activity. atamanchemicals.commedchemexpress.com These derivatives have been shown to be effective against a range of bacteria, including phytopathogenic species like Pseudomonas syringae and opportunistic human pathogens such as Pseudomonas aeruginosa and Stenotrophomonas maltophilia. atamanchemicals.compharmacompass.comresearchgate.net Research has indicated that the antimicrobial strength of these synthetic derivatives can surpass that of the parent tartaric acid. atamanchemicals.commedchemexpress.com Specifically, cyclohexyl- and benzyl-substituted imides and complex amine salts of tartaric acid have been identified as effective, non-selective growth inhibitors of various soil bacteria. pharmacompass.com Furthermore, these modified compounds have shown bactericidal effects against multi-drug resistant Gram-positive and Gram-negative bacteria, including Klebsiella pneumonia, Salmonella enteritidis, and Staphylococcus aureus. researchgate.net

The antimicrobial action of tartaric acid and its derivatives is a subject of ongoing research. While tartaric acid itself is found in various fruits and is used as a food additive, its direct application as a primary antimicrobial agent is limited. utsi.edu However, its derivatives are being investigated as potentially safer and biodegradable alternatives to traditional antibiotics in agriculture and food packaging. atamanchemicals.comresearchgate.netnih.gov

Table 1: Antimicrobial Activity of Tartaric Acid and Its Derivatives

| Compound/Extract | Target Microorganism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Dthis compound | General microorganisms | Weak antimicrobial activity compared to other organic acids. | wikipedia.orgscienceofcooking.comnih.gov |

| Tartaric Acid (from grapes) | Listeria monocytogenes, Salmonella Gaminara, E. coli O157:H7 | More efficient against these bacteria compared to citric, malic, and lactic acid at a concentration of 2.6%. | utsi.edu |

| Tartaric Acid (from wild berries) | Salmonella Typhimurium | Inhibited growth at concentrations of 0.312–1.25%. | utsi.edu |

| Tartaric Acid Derivatives (Imides and Complex Salts) | Pseudomonas syringae, P. aeruginosa, P. fluorescens | Effective antibacterial compounds, stronger than tartaric acid alone. | atamanchemicals.com |

| Tartaric Acid Derivatives (Cyclohexyl-, Benzyl-, Phenyl- Imides and Amine Salts) | Multi-drug resistant Gram-negative bacteria (Xanthomonas beticola, Pseudomonas syringae) | Demonstrated bactericidal effects. | nih.gov |

| Acetic Acid (for comparison) | Aspergillus flavus | 45.21% inhibition at 10% concentration. | sjtu.edu.cn |

| Tartaric Acid (for comparison) | Aspergillus flavus | 0.42% inhibition at 5% concentration. | sjtu.edu.cn |

Antioxidant Activity

Dthis compound is recognized for its antioxidant properties and is utilized as a food additive (E334) for this purpose. wikipedia.orggreenchemintl.comdguv.de Its antioxidant capacity is attributed to its ability to scavenge free radicals, which are unstable molecules that can cause oxidative damage to cells. smolecule.comnih.gov The antioxidant activity of tartaric acid has been a subject of study, although some researchers note that it has not been as extensively explored as other antioxidants found in fruits. rsc.org

The compound's role as an antioxidant is evident in its natural occurrence in fruits known for high antioxidant capacity, such as grapes, tamarinds, and citrus fruits. wikipedia.orgrsc.org In grapes, L(+)-Tartaric acid is involved in the antioxidant defense mechanisms during ripening, helping to modulate the effects of reactive oxygen species. aibochem.com Studies on wines have also correlated the total antioxidant activity with the content of tartaric acid esters, among other phenolic compounds. atamanchemicals.com

Table 2: Research Findings on the Antioxidant Activity of Dthis compound

| Research Focus | Key Finding | Reference(s) |

|---|---|---|

| Food Additive | Used as an antioxidant with E number E334. | wikipedia.orggreenchemintl.comdguv.de |

| Mechanism | Acts as a free radical scavenger. | smolecule.comnih.gov |

| Natural Occurrence | Found in high-antioxidant fruits like grapes and plays a role in their antioxidant metabolism. | rsc.orgaibochem.com |

| Synergistic Effects | Can act as a synergist to other antioxidants. | smolecule.comrsc.orgaibochem.com |

| Radical Scavenging | Demonstrates scavenging activity against hydroxyl radicals. | frontiersin.org |

| Derivative Activity | Caftaric acid, a derivative, shows strong peroxyl radical scavenging activity. | pnas.org |

Chelating Agent in Biological Contexts (e.g., Metal Ion Complexation)

Dthis compound functions as an effective chelating agent, a compound capable of forming stable complexes with metal ions. atamanchemicals.comgreenchemintl.comformulationbio.com This property is due to the presence of two carboxylic acid groups and two hydroxyl groups in its structure, which can bind to a single metal ion at multiple points, a process known as chelation. formulationbio.com The ability to sequester metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺) is a well-documented characteristic of tartaric acid. atamanchemicals.com

In biological systems and related applications, this chelating ability is significant. By binding to metal ions, tartaric acid can prevent them from participating in undesirable chemical reactions. formulationbio.com This is particularly relevant in the context of stabilizing pharmaceutical formulations, where it can protect sensitive active ingredients from degradation catalyzed by metal ions. chemiis.com For instance, it is used in pharmaceuticals to bind with metal ions, thereby preventing oxidative damage to the drug compounds. chemiis.com

The chelating properties of tartaric acid are also harnessed in various industrial and agricultural applications that have biological relevance. In agriculture, it is used to complex micronutrients in soil fertilizers, which makes these essential nutrients more available for plant uptake. atamanchemicals.comsmolecule.com In the food industry, it acts as a sequestrant, binding metal ions that could otherwise cause spoilage or discoloration. greenchemintl.com Studies investigating the complex formation between α-hydroxy acids and d-electron metal ions have further elucidated the mechanisms by which tartaric acid coordinates with ions like copper(II), cobalt(II), and nickel(II). nih.gov

Potential Toxicity at High Doses (e.g., Nephrotoxicity, Muscle Toxin)

While generally considered safe for consumption in amounts typically found in food, high doses of Dthis compound can exhibit toxic effects. wikipedia.orgscienceofcooking.com It is known to act as a muscle toxin by inhibiting the production of malic acid, a key component in cellular energy production. wikipedia.orgscienceofcooking.comatamanchemicals.compharmacompass.com This inhibition can lead to muscle toxicity, and in severe cases of overdose, may result in paralysis and death. wikipedia.orgatamanchemicals.compharmacompass.com The median lethal dose (LD₅₀) has been reported to be approximately 7.5 grams per kilogram (g/kg) for humans, 5.3 g/kg for rabbits, and 4.4 g/kg for mice. wikipedia.org A minimum fatal dose in a human has been recorded at about 12 grams. scienceofcooking.comfengchengroup.com

One of the primary target organs for tartaric acid toxicity is the kidney, leading to a condition known as nephrotoxicity. medchemexpress.comnih.gov Studies have shown that the DL-racemic mixture of tartaric acid is more toxic than the naturally occurring L(+)-form. nih.gov This difference in toxicity is largely attributed to the formation of calcium DL-tartrate, which is poorly soluble. nih.gov When administered at high doses, monosodium DL-tartrate can lead to the precipitation of these calcium tartrate crystals in the renal tubules. nih.gov This precipitation can cause obstructive nephropathy, characterized by inflammation, the presence of foreign body giant cells, and tubular damage. nih.gov

Research in rats has demonstrated that oral administration of DL-potassium hydrogen tartrate at high concentrations results in increased kidney weight, renal lesions, and the excretion of tartaric acid in the urine. nih.gov Similarly, studies with ¹⁴C-labeled Dthis compound showed significant uptake and retention of radioactivity in the kidneys and bones of rats, leading to nephrotoxicity and, in some cases, death. medchemexpress.comnih.gov In contrast, the more soluble L(+)-tartrate is not retained in the kidneys to the same extent and is therefore less toxic at comparable doses. nih.gov Accidental ingestion of large amounts of tartaric acid (e.g., 30 grams) in humans has been reported to be lethal due to acute tubular nephropathy. researchgate.netnih.gov

Table 3: Toxicity Data for Dthis compound

| Toxicity Aspect | Finding | Species | Reference(s) |

|---|---|---|---|

| Mechanism | Muscle toxin; inhibits malic acid production. | General | wikipedia.orgscienceofcooking.comatamanchemicals.compharmacompass.com |

| LD₅₀ (Median Lethal Dose) | ~7.5 g/kg | Human | wikipedia.org |

| LD₅₀ (Median Lethal Dose) | ~5.3 g/kg | Rabbit | wikipedia.org |

| LD₅₀ (Median Lethal Dose) | ~4.4 g/kg | Mouse | wikipedia.org |

| Minimum Fatal Dose | ~12 grams | Human | scienceofcooking.comfengchengroup.com |